![molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9](/img/structure/B134771.png)

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Übersicht

Beschreibung

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound that is part of a broader class of organic compounds known as dihydrobenzodioxins. These compounds contain a benzene ring fused to a 1,4-dioxin ring. The 2,3-dihydro- designation indicates that two adjacent carbon atoms in the dioxin ring are saturated, meaning they are part of a single bond rather than the usual double bond found in the dioxin ring.

Synthesis Analysis

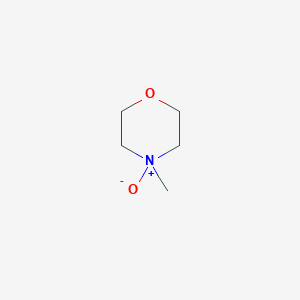

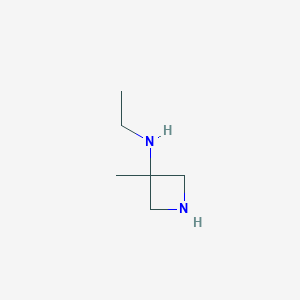

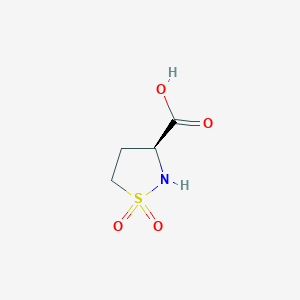

The synthesis of derivatives of 2,3-dihydrobenzo[b][1,4]dioxin has been explored in several studies. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, and the configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis . Another study presents a two-step protocol for the synthesis of enantiopure dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, which are important precursors for the synthesis of compounds such as benzoxazinyl oxazolidinones .

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been elucidated using various techniques, including X-ray diffraction. This has allowed researchers to confirm the stereochemistry of the synthesized compounds and understand the intermolecular interactions that contribute to their stability .

Chemical Reactions Analysis

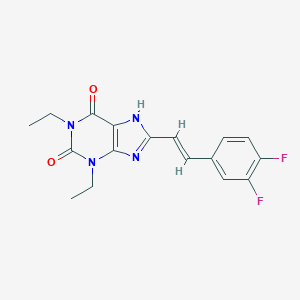

The chemical reactivity of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been explored in the context of their potential biological activities. For example, novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated as inhibitors of B-Raf kinase, an enzyme implicated in cancer. These studies include the design, synthesis, and evaluation of the biological activity of these compounds, as well as docking simulations to analyze their probable binding models .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzo[b][1,4]dioxin derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties, as seen in the synthesis of various derivatives for biological activity studies. For instance, the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure has been shown to enhance the bioactivity of compounds by reinforcing their combination with biological receptors . Additionally, the synthesis and characterization of novel isoxazole derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been carried out, with some demonstrating strong antioxidant activity .

Wissenschaftliche Forschungsanwendungen

Application 1: Anticancer Agent

- Scientific Field : Cancer Research

- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-ol” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an anticancer agent .

- Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . A clonogenic long-term survival assay was performed against HCT116 human colon cancer cells to evaluate the anticancer ability of the compound .

- Results or Outcomes : The compound showed an anticancer ability, with a GI50 value of 24.9 μM . Docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of the compound .

Application 2: Inhibition and Docking Studies on IKKβ

- Scientific Field : Biochemistry

- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an inhibitor of IKKβ .

- Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . Inhibition and docking studies on IKKβ were carried out to evaluate the inhibitory ability of the compound .

- Results or Outcomes : The compound showed an inhibitory ability against IKKβ . More studies are needed to fully understand its potential applications and effectiveness .

Application 3: Fabrication of High-Performance Deep-Blue OLED

- Scientific Field : Material Science

- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the fabrication of high-performance deep-blue OLED .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of a novel material for OLED . The performance of the OLED was evaluated using various techniques .

- Results or Outcomes : The OLED fabricated using the compound showed high performance . More studies are needed to fully understand its potential applications and effectiveness .

Application 4: Inhibition and Docking Studies on Aurora Kinases

- Scientific Field : Biochemistry

- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an inhibitor of Aurora kinases .

- Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . Inhibition and docking studies on Aurora kinases were carried out to evaluate the inhibitory ability of the compound .

- Results or Outcomes : The compound showed an inhibitory ability against Aurora kinases . More studies are needed to fully understand its potential applications and effectiveness .

Application 5: Treatment of Various Diseases

- Scientific Field : Pharmacology

- Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of pharmaceutical compositions . The effectiveness of these compositions in treating various diseases was evaluated using various techniques .

- Results or Outcomes : The pharmaceutical compositions containing the compound showed potential in treating various diseases . More studies are needed to fully understand its potential applications and effectiveness .

Safety And Hazards

Zukünftige Richtungen

The future directions of research on 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol could involve further exploration of its potential therapeutic applications, given its potent antagonist activity on D4 receptors , and its antioxidant activity . Additionally, its use in the fabrication of high-performance deep-blue OLEDs could be explored further .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPZCGJRCAALLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429325 | |

| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol | |

CAS RN |

10288-72-9 | |

| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)

![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)